molecular formula C19H14ClN3O3S B2928656 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1448033-42-8

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2928656
CAS No.: 1448033-42-8
M. Wt: 399.85
InChI Key: FHFXIVPIDDYNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The isoxazole ring is functionalized with a furan-2-yl group at position 5 and linked via a carboxamide bridge to the thiazolylmethyl moiety.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-11-17(27-19(22-11)12-5-2-3-6-13(12)20)10-21-18(24)14-9-16(26-23-14)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXIVPIDDYNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Thiazole ring : Enhances the compound's lipophilicity and membrane permeability.
  • Chlorophenyl group : Contributes to the overall stability and reactivity.
  • Isoxazole ring : Known for its diverse biological activities, particularly in medicinal chemistry.

Molecular Formula

The molecular formula for this compound is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S.

Key Properties

PropertyValue
Molecular Weight367.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Derivative : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Isoxazole Ring Formation : The isoxazole moiety is constructed using condensation reactions.
  • Final Coupling : The final product is obtained through coupling reactions involving the thiazole and isoxazole intermediates.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • MCF7 Cell Line : The compound demonstrated an IC50 value of 22.47 µM, indicating substantial growth inhibition in breast cancer cells.
  • HCT116 Cell Line : In colon cancer models, the compound showed an IC50 value of 16.0 µM, highlighting its potential for treating colorectal cancer.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

Studies have reported that derivatives similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with various receptors could alter signaling pathways critical for tumor growth and inflammation.

Binding Affinities

Research has suggested that this compound has notable binding affinities for targets such as:

Target EnzymeBinding Affinity (Ki)
Aurora-A Kinase25 nM
CDK230 nM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Thiazole Hybrid Scaffolds

a. N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE ()

  • Key Differences :
    • The amide nitrogen is substituted with a diphenylmethyl (benzhydryl) group instead of a thiazolylmethyl group.
    • Lacks the furan-2-yl substituent on the isoxazole ring.
  • Absence of the furan moiety may alter electronic interactions with biological targets.

b. N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()

  • Key Differences :
    • The amide nitrogen is linked to a 5-chloro-2-methylphenyl group instead of a thiazolylmethyl group.
    • Contains a methyl-substituted isoxazole without a furan ring.
  • Implications :
    • The electron-withdrawing chloro and methyl groups on the phenyl ring may influence binding affinity to hydrophobic enzyme pockets .
Compounds with Furan-Thiazole Motifs

a. N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide ()

  • Key Differences :
    • Replaces the thiazole ring with a thiophene-furan hybrid side chain.
    • Features a hydroxyethyl linker instead of a chlorophenyl-substituted thiazole.

b. Ranitidine-Related Compounds (–9)

  • Key Differences: Compounds like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () share furan and thioether groups but lack the thiazole-isoxazole framework.
  • Implications :
    • The nitroacetamide group in ranitidine derivatives confers distinct reactivity, possibly targeting proton pumps or histamine receptors .

Data Tables: Structural and Molecular Comparisons

Table 1. Structural Features of Key Analogues
Compound Name Core Heterocycle Amide Substituent Key Substituents Molecular Formula Molecular Weight
Target Compound Isoxazole-Thiazole (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl 5-(Furan-2-yl), 2-Cl, 4-CH₃ C₁₉H₁₅ClN₃O₃S 400.86
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE Isoxazole Diphenylmethyl 3-(2-Chlorophenyl), 5-CH₃ C₂₄H₁₉ClN₂O₂ 402.88
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Isoxazole 5-Chloro-2-methylphenyl 3-(2-Chlorophenyl), 5-CH₃ C₁₈H₁₄Cl₂N₂O₂ 361.22
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide Isoxazole 2-Hydroxyethyl-thiophene-furan 5-CH₃, Thiophen-3-yl C₁₅H₁₄N₂O₄S 318.3
Table 2. Pharmacological Hypotheses Based on Substituents
Compound Class Functional Group Potential Biological Impact
Chlorophenyl-Thiazole 2-Chlorophenyl, Thiazole Enhanced binding to cytochrome P450 enzymes or kinase targets due to aromatic and S/N interactions .
Furan-Isoxazole 5-Furan-2-yl, Isoxazole Improved metabolic stability compared to thiophene analogues, with possible CNS activity .
Benzhydryl Carboxamides Diphenylmethyl Increased lipophilicity may enhance tissue penetration but raise toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.